molecular formula C6Cl6O B1202336 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one CAS No. 21306-21-8

2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one

Cat. No.: B1202336
CAS No.: 21306-21-8
M. Wt: 300.8 g/mol
InChI Key: BBLJNWQYENOWPH-UHFFFAOYSA-N
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Mechanism of Action

2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one, also known as 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one, is a chemical compound with the molecular formula C6Cl6O . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Mode of Action

It is known that the compound can be used as a catalyst , suggesting that it may interact with its targets to facilitate certain chemical reactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt is known that the compound is a yellow to brownish crystalline solid , suggesting that its physical state could be influenced by temperature and other environmental conditions.

Biochemical Analysis

Biochemical Properties

2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as a catalyst, facilitating the conversion of substrates into products in enzymatic reactions . The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the activation or inhibition of enzymatic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, it can modulate the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. The compound also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to the compound has been shown to cause persistent changes in cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects . Understanding these dosage effects is essential for assessing the compound’s safety and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent conversion into metabolites. These metabolic processes can affect the compound’s bioavailability and toxicity. The compound’s involvement in metabolic pathways also influences metabolic flux and the levels of various metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific tissues. The compound’s localization and accumulation can impact its biological activity and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. Its localization within cells can influence its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one typically involves the chlorination of cyclohexadienone derivatives. One common method is the reaction of cyclohexadienone with chlorine gas in the presence of a catalyst such as iron(III) chloride or aluminum chloride . The reaction is carried out under controlled conditions to ensure complete chlorination and to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle chlorine gas safely. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce partially dechlorinated cyclohexadienones .

Scientific Research Applications

2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one is unique due to its specific arrangement of chlorine atoms and its reactivity profile. Unlike hexachlorocyclohexane, which is primarily used as a pesticide, this compound finds broader applications in synthetic chemistry and biological research .

Properties

IUPAC Name

2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl6O/c7-1-2(8)4(10)6(11,12)5(13)3(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLJNWQYENOWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(C(=C1Cl)Cl)(Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175569
Record name 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadienone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21306-21-8
Record name 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadienone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021306218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadienone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one
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Q & A

Q1: What are the structural characteristics of 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one and how is it synthesized?

A1: 2,3,4,5,6,6-Hexachlorocyclohexa-2,4-dien-1-one is an organic compound with the molecular formula C6Cl6O and a molecular weight of 300.76 g/mol []. It is a six-membered ring structure with alternating single and double bonds (cyclohexadienone) containing a ketone functional group (C=O) and six chlorine atoms substituted for hydrogen atoms.

Q2: How does 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one facilitate regioselective chlorination of aromatic substrates, and what are the potential applications of this reaction?

A2: 2,3,4,5,6,6-Hexachlorocyclohexa-2,4-dien-1-one acts as a chlorinating agent, enabling the introduction of chlorine atoms into aromatic rings with a degree of control over the position of chlorination (regioselectivity) []. While the exact mechanism isn't detailed in the provided abstracts, it likely involves interactions between the chlorine atoms of the reagent and the aromatic substrate, potentially through donor-acceptor and hydrogen bonding interactions as suggested in one of the papers [].

Q3: What are the stability concerns associated with 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one, and how can they be addressed during storage and handling?

A3: 2,3,4,5,6,6-Hexachlorocyclohexa-2,4-dien-1-one is susceptible to isomerization upon exposure to light []. To prevent degradation, the compound should be stored in a dark vessel, well-protected from light. Handling should always be conducted in a well-ventilated fume hood due to potential hazards associated with chlorinated organic compounds [].

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